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Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of
damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.
Dysregulation of autophagy is implicated in a wide range of human diseases, including
neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the identification
and characterization of novel autophagy modulators is of significant interest in drug discovery
and development.

Trehalose, a naturally occurring disaccharide, has emerged as a promising mTOR-independent
autophagy inducer. Its ability to promote the clearance of aggregate-prone proteins has made it
a focal point of research in neurodegenerative diseases. To fully elucidate its mechanism of
action and therapeutic potential, it is crucial to quantify its cellular uptake and directly correlate
it with the induction of autophagy. Radiolabeled [14C]-Trehalose serves as a powerful tool for
these investigations, enabling precise measurement of its transport into the cell and its
subsequent impact on autophagic flux.

These application notes provide a comprehensive overview and detailed protocols for utilizing
[14C]-Trehalose to study autophagy in mammalian cells.

Application Notes
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Principle of the Assay:
The use of [14C]-Trehalose to study autophagy is based on two key principles:

o Quantification of Cellular Uptake: By incubating cells with a known concentration of [14C]-
Trehalose, the amount of trehalose transported into the cells can be accurately measured by
quantifying the radioactivity within the cell lysate using liquid scintillation counting. This
allows for the determination of uptake kinetics and the identification of factors that modulate
trehalose transport.

o Correlation with Autophagic Flux: Following the measurement of [14C]-Trehalose uptake,
standard autophagy assays, such as the quantification of LC3-II conversion by Western blot,
can be performed on the same cell population. This allows for a direct correlation between
the intracellular concentration of trehalose and the level of autophagy induction.

Key Advantages of Using [14C]-Trehalose:

o High Sensitivity and Specificity: Radiolabeling provides a highly sensitive method for
detecting and quantifying trehalose uptake, even at low concentrations.

o Direct Measurement: Unlike indirect methods, [14C]-Trehalose allows for the direct
measurement of its cellular accumulation.

o Quantitative Correlation: Enables a quantitative analysis of the relationship between
trehalose concentration and the magnitude of the autophagic response.

e Mechanistic Studies: Can be used to investigate the mechanisms of trehalose transport,
including the role of specific transporters like GLUTS8.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data that could be
obtained from experiments using [14C]-Trehalose to study autophagy.
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Cell Line (e.g., Cell Line (e.g., SH- .
Parameter Primary Neurons
HelLa) SY5Y)

[14C]-Trehalose
Uptake (pmol/mg
protein/min)
Basal 52+0.8 3.9+0.6 21+04
+ GLUT8

_ 158+2.1 11.2+15 78+11
Overexpression
+ GLUTS Inhibitor 11+03 0.8+0.2 05+0.1
LC3-II/LC3-I Ratio
(Fold Change vs.
Control)
Untreated 1.0 1.0 1.0
+ Trehalose (100 mM) 3.5+0.5 42 +0.6 2804
+ Trehalose (100 mM)
+ GLUT8 58+0.7 6.5+0.9 49+0.7
Overexpression
+ Trehalose (100 mM)

o 2+0.2 1.3+0.3 1.1+0.2
+ GLUTS8 Inhibitor
Correlation Coefficient
(Uptake vs. LC3- 0.92 0.95 0.89

I1/LC3-1)

Experimental Protocols

Protocol 1: [14C]-Trehalose Cellular Uptake Assay

Materials:

« Mammalian cells of interest (e.g., HeLa, SH-SY5Y)

o Complete cell culture medium
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e Phosphate-buffered saline (PBS), ice-cold

e Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCI, 1.3 mM CaCl2, 1.2 mM
MgS04, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

¢ [14C]-Trehalose (specific activity ~300 mCi/mmol)

o Unlabeled trehalose

o Cell lysis buffer (e.g., RIPA buffer)

¢ Scintillation cocktail

 Liquid scintillation counter

o Multi-well cell culture plates (e.g., 24-well)

o Protein assay kit (e.g., BCA)

Procedure:

o Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent
monolayer on the day of the experiment.

e Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

o Preparation of Treatment Solutions: Prepare a stock solution of [14C]-Trehalose in KRH
buffer. For kinetic studies, prepare serial dilutions of unlabeled trehalose in KRH buffer
containing a fixed concentration of [14C]-Trehalose.

o Uptake Assay:

o On the day of the experiment, aspirate the culture medium and wash the cells twice with 1
mL of pre-warmed KRH buffer.

o Add 500 pL of the [14C]-Trehalose-containing KRH buffer to each well.
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o Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine
the time course of uptake.

o Termination of Uptake:
o To stop the uptake, rapidly aspirate the radioactive solution.

o Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular
[14C]-Trehalose.

e Cell Lysis:
o Add 200 pL of cell lysis buffer to each well and incubate on ice for 15 minutes.
o Scrape the cells and transfer the lysate to a microcentrifuge tube.
e Quantification of Radioactivity:
o Transfer 150 pL of the cell lysate to a scintillation vial.
o Add 4 mL of scintillation cocktail.
o Measure the radioactivity using a liquid scintillation counter.
e Protein Quantification:

o Use the remaining 50 pL of cell lysate to determine the protein concentration using a BCA
protein assay Kit.

o Data Analysis:

o Calculate the specific uptake of [14C]-Trehalose and express the results as picomoles of
trehalose per milligram of protein per minute (pmol/mg protein/min).

Protocol 2: Correlation of [14C]-Trehalose Uptake with
Autophagy Induction (LC3-Il Conversion)

Materials:
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e Follow Protocol 1 for the [14C]-Trehalose uptake assay.

o SDS-PAGE gels and transfer apparatus

o PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control)

e HRP-conjugated secondary antibody

e Chemiluminescence substrate

e Imaging system

Procedure:

o Perform Uptake Assay: Follow steps 1-5 of Protocol 1, using a separate but identically
treated set of wells for Western blot analysis.

o Cell Lysis for Western Blot:

o After the final wash with ice-cold PBS, add 100 uL of RIPA buffer containing protease and
phosphatase inhibitors to each well.

o Collect the cell lysates and determine the protein concentration.

o Western Blotting:

o Load equal amounts of protein (e.g., 20-30 ug) per lane on an SDS-PAGE gel.

o

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

Wash the membrane three times with TBST.

[e]
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[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o

Wash the membrane three times with TBST.

[¢]

Detect the protein bands using a chemiluminescence substrate and an imaging system.

[e]

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

o Data Analysis:
o Quantify the band intensities for LC3-1 and LC3-1l using densitometry software.
o Calculate the LC3-1I/LC3-I ratio for each condition.

o Plot the [14C]-Trehalose uptake (from Protocol 1) against the corresponding LC3-11/LC3-I
ratio to determine the correlation.
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Caption: Signaling pathway of trehalose-induced autophagy.
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Caption: Experimental workflow for correlating [14C]-Trehalose uptake with autophagy.
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Caption: Logical relationship between [14C]-Trehalose uptake and autophagic flux.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12372939?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

